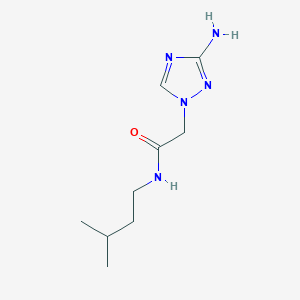

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an isopentyl group attached to the acetamide moiety

Vorbereitungsmethoden

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isopentylamine in the presence of acetic anhydride. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification.

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined to ensure the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide undergoes various chemical reactions, including:

Oxidation: The amino group on the triazole ring can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: The compound can be reduced to form corresponding amines or hydrazines. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkyl groups. Reagents like alkyl halides or acyl chlorides are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield amines or hydrazines.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring and amino group make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes and inhibit their activity, making it a valuable tool in biochemical research.

Medicine: Triazole derivatives, including this compound, have been investigated for their potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and functionality.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The amino group on the triazole ring can form hydrogen bonds with target proteins, while the isopentyl group can enhance the compound’s hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be compared with other triazole derivatives, such as:

3-Amino-1,2,4-triazole: This compound lacks the isopentyl group and has different biological activities. It is commonly used as a herbicide and enzyme inhibitor.

1,2,4-Triazole: The parent compound of the triazole family, it serves as a core structure for many biologically active molecules.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a benzoic acid moiety attached to the triazole ring and exhibits different biological properties compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-isopentylacetamide is a compound belonging to the triazole class, which has garnered attention due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isopentyl acetamide with 3-amino-1H-1,2,4-triazole. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain triazole compounds inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with essential metabolic pathways in microorganisms.

| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 32 |

| This compound | Candida albicans | 18 | 16 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated its potential as an inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in biological systems. The IC50 values for this compound were found to be comparable to standard inhibitors like acetazolamide.

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| Carbonic Anhydrase II | 20.5 | Acetazolamide: 18.2 |

The proposed mechanism of action for this compound includes binding to the active site of target enzymes or receptors. Molecular docking studies suggest that the presence of the triazole ring enhances binding affinity due to hydrogen bonding and hydrophobic interactions with amino acid residues in the active site.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring and side chains significantly influence biological activity. For instance:

- Substituents on the triazole ring can enhance potency against specific microbial strains.

- The isopentyl group appears to contribute positively to enzyme inhibition.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Antifungal Activity : A clinical trial assessed the effectiveness of a related triazole derivative against systemic fungal infections in immunocompromised patients, showing promising results.

- Antibacterial Efficacy : Another study focused on a series of triazole compounds including our target compound against multi-drug resistant Staphylococcus aureus, indicating significant antibacterial activity.

Eigenschaften

Molekularformel |

C9H17N5O |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-(3-methylbutyl)acetamide |

InChI |

InChI=1S/C9H17N5O/c1-7(2)3-4-11-8(15)5-14-6-12-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |

InChI-Schlüssel |

GDJFJOSJKMTLIT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCNC(=O)CN1C=NC(=N1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.